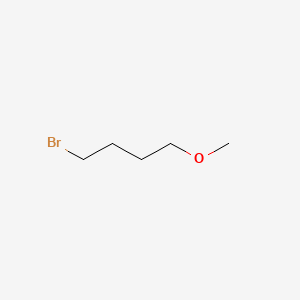

1-Bromo-4-methoxybutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOQTNHQNMYBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334569 | |

| Record name | 1-Bromo-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4457-67-4 | |

| Record name | 1-Bromo-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methoxybutane, also known as 4-bromobutyl methyl ether, is a key chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a methoxy group, allows for its versatile use in the construction of more complex molecules.[1] A thorough understanding of its physical properties is paramount for its safe handling, optimal use in reactions, and for the purification of resulting products. This guide provides a comprehensive overview of the core physical characteristics of this compound, supplemented with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values represent a consolidation of data from various chemical suppliers and databases. Minor variations in reported values can be attributed to differences in measurement conditions and sample purity.

| Physical Property | Value | Units |

| Molecular Formula | C₅H₁₁BrO | |

| Molecular Weight | 167.04 - 167.05 | g/mol |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 158.9 - 165 | °C |

| Density (at 20°C) | 1.278 - 1.3052 | g/cm³ |

| Refractive Index | 1.443 - 1.4550 | |

| Flash Point | 59.6 - 60 | °C |

| Vapor Pressure (at 25°C) | 3.3 ± 0.3 | mmHg |

Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[14]

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid.

-

Connect the condenser to a water source, with water entering at the lower inlet and exiting at the upper outlet.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser. Record this stable temperature as the boiling point.[14]

-

Continue distillation until a small amount of liquid has collected in the receiving flask, then turn off the heat.

Determination of Density using a Graduated Cylinder and Balance

Density is defined as the mass of a substance per unit volume.[15] A straightforward method for determining the density of a liquid involves measuring its mass and volume.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[16]

-

Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[16]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[16]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For improved accuracy, the procedure can be repeated multiple times and the average density calculated.[16] The temperature of the liquid should also be recorded as density is temperature-dependent.[15]

Determination of Refractive Index using an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be used to identify and assess its purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional but recommended for high accuracy)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

If using a constant temperature water bath, ensure it has reached the desired temperature (e.g., 20°C).

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the illuminating prism and lock it in place.

-

Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. You will see a dividing line between a light and a dark area.

-

Turn the fine adjustment knob to bring the dividing line into sharp focus.

-

If a colored band is visible at the dividing line, turn the chromatic dispersion compensator until the line is sharp and achromatic (black and white).

-

Adjust the scale until the dividing line is precisely at the center of the crosshairs.

-

Press the switch to illuminate the scale and read the refractive index value.

-

After the measurement, clean the prisms thoroughly with a soft tissue and an appropriate solvent.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

Caption: Workflow for determining physical properties.

Logical Relationship of Physical Properties

This diagram illustrates the logical connections between the fundamental physical properties of a chemical substance like this compound.

Caption: Relationship between molecular structure and physical properties.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 4457-67-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 4457-67-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 4457-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 4457-67-4 [chemnet.com]

- 6. This compound CAS#: 4457-67-4 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 4457-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | C5H11BrO | CID 521168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemeo.com [chemeo.com]

- 11. Butane, 1-bromo-4-methoxy- (CAS 4457-67-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chemwhat.com [chemwhat.com]

- 13. Butane, 1-bromo-4-methoxy- [webbook.nist.gov]

- 14. vernier.com [vernier.com]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-Bromo-4-methoxybutane. It includes a detailed analysis of its molecular geometry, supported by spectroscopic data and a summary of its key physicochemical properties. This document also outlines detailed experimental protocols for its synthesis and purification, along with a representative analytical method for its characterization, catering to the needs of researchers and professionals in drug development and organic synthesis.

Introduction

This compound, a bifunctional organic compound, serves as a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex organic molecules. Its structure incorporates a terminal bromoalkane and a methoxy ether, providing two distinct reactive sites for various chemical transformations. Understanding its chemical structure, bonding, and reactivity is paramount for its effective utilization in synthetic chemistry.

Chemical Identity

A clear identification of this compound is fundamental for any scientific investigation. The key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4457-67-4[1][2][3] |

| Molecular Formula | C₅H₁₁BrO[1][2][3] |

| Molecular Weight | 167.04 g/mol [2] |

| Synonyms | 4-Bromobutyl methyl ether, 4-Methoxybutyl bromide[1][2] |

Chemical Structure and Bonding

The chemical structure of this compound consists of a four-carbon butane chain. A bromine atom is attached to one terminal carbon (C1), and a methoxy group (-OCH₃) is attached to the other terminal carbon (C4).

Figure 1: 2D representation of the this compound structure.

The bonding in the molecule is characterized by single covalent bonds. The C-Br bond is polar due to the higher electronegativity of bromine compared to carbon, making the C1 carbon atom electrophilic and susceptible to nucleophilic attack. The C-O-C linkage of the ether group introduces a slight bend in the molecular geometry and the oxygen atom possesses two lone pairs of electrons, which can participate in hydrogen bonding with protic solvents.

Due to the flexibility of the butane chain, the molecule can adopt various conformations through rotation around the C-C single bonds. The most stable conformation is expected to be an anti-periplanar arrangement to minimize steric hindrance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 165 °C (lit.)[4] |

| Density | 1.3052 g/cm³ |

| Refractive Index | 1.4510-1.4550 |

| Flash Point | 60 °C |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:

-

~3.41 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (Br-CH₂-).

-

~3.38 ppm (triplet, 2H): Protons on the carbon adjacent to the oxygen atom (-O-CH₂-).

-

~3.30 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).

-

~1.92 ppm (quintet, 2H): Protons on the C2 carbon (Br-CH₂-CH₂-).

-

~1.70 ppm (quintet, 2H): Protons on the C3 carbon (-CH₂-CH₂-O-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The anticipated chemical shifts are:

-

~71.0 ppm: Carbon of the -CH₂-O group.

-

~58.5 ppm: Carbon of the -OCH₃ group.

-

~33.5 ppm: Carbon of the Br-CH₂ group.

-

~30.0 ppm: Carbon of the Br-CH₂-CH₂ group.

-

~28.0 ppm: Carbon of the -CH₂-CH₂-O group.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2975-2845 | C-H stretch (alkane) |

| 1470-1270 | C-H bend (alkane) |

| 1100-1000 | C-O stretch (ether) |

| 750-550 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks of nearly equal intensity at m/z 166 and 168, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The fragmentation pattern is dominated by the cleavage of the C-Br bond and α-cleavage of the ether.

Experimental Protocols

Synthesis of this compound from 4-Methoxy-1-butanol

This protocol describes the conversion of 4-methoxy-1-butanol to this compound using phosphorus tribromide.

Figure 2: Workflow for the synthesis of this compound.

Materials:

-

4-Methoxy-1-butanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (optional, as a scavenger for HBr)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

To a stirred solution of 4-methoxy-1-butanol in a round-bottom flask, optionally with a small amount of pyridine, cooled in an ice bath, add phosphorus tribromide dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Purification by Fractional Distillation

This protocol is suitable for purifying the crude product obtained from the synthesis.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask along with a few boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (approximately 165 °C at atmospheric pressure). Discard any forerun or residue.

GC-MS Analysis

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: m/z 40-200.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Logical Relationships in Reactivity

The dual functionality of this compound allows for a variety of synthetic transformations. The following diagram illustrates the logical relationships between its reactive sites and potential products.

Figure 3: Reactivity pathways of this compound.

Conclusion

This compound is a versatile reagent with well-defined structural and spectroscopic properties. This guide provides the essential technical information and detailed experimental protocols required for its effective handling, synthesis, purification, and analysis. A thorough understanding of its chemical nature is critical for its successful application in the development of novel pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to 1-Bromo-4-methoxybutane (CAS: 4457-67-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methoxybutane, with CAS number 4457-67-4, is a bifunctional organic compound widely utilized as a key intermediate and alkylating agent in organic synthesis.[1][2] Its structure, featuring a terminal bromine atom and a methoxy ether group, allows for selective chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its application in drug development, with a focus on its role in the formation of pharmaceutical impurities.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[2][3] It is a haloalkane and an ether, with its reactivity largely dictated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4457-67-4 | [2][4] |

| Molecular Formula | C₅H₁₁BrO | [2][4] |

| Molecular Weight | 167.04 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 165 °C (lit.) | [4] |

| Density | 1.278 g/cm³ | [2] |

| Refractive Index | 1.443-1.455 | [2] |

| Flash Point | 158.9 °C | [2] |

| Solubility | Insoluble in water. | |

| LogP | 1.80790 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available, specific shifts can be found in chemical databases. | [5][6] |

| ¹³C NMR | Data available, specific shifts can be found in chemical databases. | [4][5][6] |

| Mass Spectrometry (MS) | Data available, fragmentation patterns can be found in chemical databases. | [4][5] |

| Infrared (IR) Spectroscopy | Data available, characteristic C-Br and C-O stretches can be identified. | [5] |

Synthesis of this compound

This compound can be synthesized through several routes, with two common methods being the bromination of 4-methoxy-1-butanol and the partial etherification of 1,4-dibromobutane.

Synthesis from 4-Methoxy-1-butanol

A prevalent laboratory method involves the reaction of 4-methoxy-1-butanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

References

A Technical Guide to the Spectroscopic Data of 1-Bromo-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-methoxybutane, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.42 | t | 2H | Br-CH₂- |

| 3.37 | t | 2H | -CH₂-O- |

| 3.31 | s | 3H | -O-CH₃ |

| 1.92 | p | 2H | Br-CH₂-CH₂- |

| 1.71 | p | 2H | -CH₂-CH₂-O- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 71.8 | -CH₂-O- |

| 58.5 | -O-CH₃ |

| 33.5 | Br-CH₂- |

| 30.2 | Br-CH₂-CH₂- |

| 29.8 | -CH₂-CH₂-O- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2940-2830 | C-H (alkane) | Stretching |

| 1465 | C-H (alkane) | Bending |

| 1110 | C-O (ether) | Stretching |

| 645 | C-Br (alkyl bromide) | Stretching |

Sample Preparation: Neat liquid

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization (EI). The major fragments are listed below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 45 | 100 | [CH₃OCH₂]⁺ |

| 87 | ~50 | [M - Br]⁺ |

| 55 | ~45 | [C₄H₇]⁺ |

| 166/168 | Low | [M]⁺ (Molecular ion peak with Br isotopes) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (a few drops) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.[1][2] The solution must be homogeneous and free of any particulate matter to ensure high-resolution spectra.[1][2]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the CDCl₃ solvent. Shimming is performed to optimize the homogeneity of the magnetic field. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a higher concentration of the sample may be necessary due to the low natural abundance of the ¹³C isotope.[1][2]

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[3][4] A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.[3][4]

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum. The sample holder with the prepared salt plates is then placed in the instrument's sample compartment, and the spectrum is acquired over the standard mid-IR range (typically 4000-400 cm⁻¹).[3]

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized. Ionization is achieved through electron impact (EI), where high-energy electrons (typically 70 eV) bombard the gaseous molecules, leading to the formation of a molecular ion and various fragment ions.[5][6]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.[6]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a liquid organic compound.

Caption: General workflow for spectroscopic analysis.

Molecular Structure and Mass Spectrometry Fragmentation

The diagram below shows the structure of this compound and its characteristic fragmentation pattern in electron ionization mass spectrometry.

Caption: Key fragmentations of this compound in EI-MS.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scribd.com [scribd.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-methoxybutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-methoxybutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting solubility based on the physicochemical properties of the molecule, alongside a detailed experimental protocol for determining precise solubility values.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of two electronegative atoms, bromine and oxygen, which create polar covalent bonds with carbon. The methoxy group (-OCH3) and the bromine atom contribute to the molecule's overall polarity, making it capable of dipole-dipole interactions.[1]

Alkyl halides, such as this compound, are generally soluble in most organic solvents.[2][3] The intermolecular forces between the alkyl halide molecules are comparable in strength to the interactions they can form with organic solvent molecules, facilitating dissolution.[4] However, they have limited solubility in water because they cannot form strong hydrogen bonds.[5][6]

Qualitative Solubility Predictions

Based on the polar nature of this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made. The following table categorizes solvents by their polarity and predicts the likely solubility of this compound.

| Solvent Category | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar nature of both the solute and solvent, involving dipole-dipole interactions, suggests good miscibility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the polar C-Br and C-O bonds of the solute and the polar functional groups of the solvent lead to high solubility. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Moderate to High | The moderate polarity of these solvents is sufficient to dissolve the polar this compound. |

| Non-Polar | Hexane, Toluene | Low to Moderate | While alkyl halides can be soluble in non-polar solvents, the polarity of the methoxy group may limit complete miscibility compared to more polar solvents. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For precise and reliable quantitative solubility data, the isothermal shake-flask method is a well-established and recommended procedure. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solute.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method, such as GC-FID.

-

Prepare a series of calibration standards of this compound in the respective solvent to create a calibration curve.

-

The concentration of this compound in the saturated solution is determined by comparing the analytical response of the sample to the calibration curve.

-

Data Presentation:

The results should be presented in a clear and structured table, reporting the mean solubility and standard deviation for each solvent at the specified temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [Solvent 1] | [e.g., 25] | Mean ± SD | Mean ± SD |

| [Solvent 2] | [e.g., 25] | Mean ± SD | Mean ± SD |

| [Solvent 3] | [e.g., 25] | Mean ± SD | Mean ± SD |

Application in Organic Synthesis: An Experimental Workflow

This compound is a versatile reagent in organic synthesis, primarily used as a 4-methoxybutylating agent in nucleophilic substitution reactions.[7] The following diagram illustrates a general workflow for a typical alkylation reaction.

Caption: General workflow for a nucleophilic substitution reaction using this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications in drug development and process chemistry, it is imperative to determine quantitative solubility data under the precise conditions of interest.

References

- 1. CAS 4457-67-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. aakash.ac.in [aakash.ac.in]

- 7. Page loading... [guidechem.com]

Synthesis and preparation of 1-Bromo-4-methoxybutane

An In-depth Technical Guide to the Synthesis and Preparation of 1-Bromo-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 4457-67-4), also known as 4-methoxybutyl bromide, is a valuable bifunctional molecule widely utilized in organic synthesis.[1][2] Its utility as an intermediate stems from the presence of two distinct functional groups: a terminal bromide, which is an excellent leaving group for nucleophilic substitution and organometallic reactions, and a methoxy ether, which is generally stable under a variety of reaction conditions. This combination makes it a key building block in the pharmaceutical and agrochemical industries for constructing more complex molecular architectures.[1] This guide provides a detailed overview of the primary synthetic routes, experimental protocols, and comparative data for the preparation of this versatile reagent.

Overview of Synthetic Strategies

The preparation of this compound can be approached via two principal and reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

-

Route A: Nucleophilic Substitution of an Alcohol. This is arguably the most common and direct method, involving the conversion of the hydroxyl group of 4-methoxy-1-butanol into a bromide. This transformation is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), the latter often generated in situ.[3] This SN2 reaction is generally high-yielding and avoids the carbocation rearrangements that can plague reactions with secondary or tertiary alcohols.[3]

-

Route B: Williamson Ether Synthesis. This classic method involves the reaction of a metal alkoxide with a primary alkyl halide.[4] For this specific synthesis, sodium methoxide is reacted with an excess of 1,4-dibromobutane. The reaction proceeds via an SN2 mechanism where the methoxide ion displaces one of the bromide ions.[1][4] Careful control of stoichiometry is crucial to minimize the formation of the diether byproduct, 1,4-dimethoxybutane.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for the two primary synthetic routes, based on typical laboratory-scale preparations.

| Parameter | Route A: From 4-Methoxy-1-butanol (with PBr₃) | Route B: Williamson Ether Synthesis (from 1,4-Dibromobutane) |

| Primary Reactants | 4-Methoxy-1-butanol, Phosphorus Tribromide (PBr₃) | 1,4-Dibromobutane, Sodium Methoxide |

| Solvent | Dichloromethane (DCM) or neat (no solvent) | Methanol or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (~65 °C) |

| Typical Reaction Time | 2 - 4 hours | 12 - 24 hours |

| Work-up Procedure | Aqueous wash, extraction, drying | Solvent evaporation, extraction, aqueous wash, drying |

| Purification Method | Fractional Distillation under reduced pressure | Fractional Distillation under reduced pressure |

| Typical Yield | 80 - 90% | 50 - 65% (dependent on minimizing side products) |

| Key Side Products | Phosphorous acids, unreacted alcohol | 1,4-Dimethoxybutane, But-1-ene (from elimination) |

Detailed Experimental Protocols

Protocol A: Synthesis from 4-Methoxy-1-butanol via PBr₃

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a mild and efficient method that proceeds via an SN2 mechanism.[3]

Materials:

-

4-Methoxy-1-butanol (e.g., 20.8 g, 0.20 mol)

-

Phosphorus tribromide (PBr₃) (e.g., 21.7 g, 0.08 mol, 0.4 eq)

-

Anhydrous Dichloromethane (DCM) (100 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

4-Methoxy-1-butanol (0.20 mol) is dissolved in anhydrous DCM (100 mL) and the solution is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (0.08 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by slowly pouring the mixture over 100 g of crushed ice in a beaker.

-

The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Protocol B: Synthesis from 1,4-Dibromobutane via Williamson Ether Synthesis

This protocol details the formation of an ether by reacting an alkoxide with an alkyl halide.[4] Using an excess of the dihalide substrate favors the desired monosubstitution product.

Materials:

-

1,4-Dibromobutane (e.g., 86.4 g, 0.40 mol)

-

Sodium methoxide (e.g., 5.4 g, 0.10 mol)

-

Anhydrous Methanol (150 mL)

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Sodium methoxide (0.10 mol) is dissolved in anhydrous methanol (150 mL) with stirring.

-

1,4-Dibromobutane (0.40 mol, 4 equivalents) is added to the solution at room temperature.

-

The reaction mixture is heated to reflux and maintained for 18 hours. The reaction progress can be monitored by GC-MS.

-

After cooling to room temperature, the methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between diethyl ether (100 mL) and water (100 mL).

-

The layers are separated, and the aqueous layer is extracted with an additional 50 mL of diethyl ether.

-

The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous Na₂SO₄.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure. The excess 1,4-dibromobutane is recovered as the higher-boiling fraction.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound from 4-methoxy-1-butanol (Protocol A), a robust and high-yielding pathway.

Caption: Workflow for the synthesis of this compound via alcohol bromination.

References

An In-depth Technical Guide to the Key Chemical Reactions of 1-Bromo-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methoxybutane is a versatile bifunctional molecule utilized in organic synthesis as a building block for more complex structures. Its primary alkyl bromide and ether functionalities allow for a range of chemical transformations, making it a valuable intermediate in the pharmaceutical and fine chemical industries.[1] This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic visualizations to support its application in research and development.

Introduction

This compound (CAS: 4457-67-4) is a colorless liquid with the molecular formula C₅H₁₁BrO.[1] Its structure, featuring a primary alkyl bromide, makes it an excellent substrate for nucleophilic substitution reactions. The presence of a methoxy group at the 4-position introduces polarity and potential for further functionalization. This guide will delve into the key reactions of this compound: Grignard reagent formation, Williamson ether synthesis, other nucleophilic substitutions, and elimination reactions.

Grignard Reagent Formation

The reaction of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, (4-methoxybutyl)magnesium bromide. This organometallic compound is a powerful nucleophile and a valuable tool for creating new carbon-carbon bonds.[2] While the direct synthesis from the bromo-analog is standard, a detailed industrial protocol exists for the closely related 1-chloro-4-methoxybutane, which is directly applicable.

Experimental Protocol: Synthesis of (4-methoxybutyl)magnesium bromide

Adapted from an industrial synthesis of the analogous chloride.[3][4]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or a mixture of 2-Methyltetrahydrofuran (2-MeTHF) and Toluene[3]

-

Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)[2][5]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried round-bottom flask.[2]

-

Add a minimal amount of anhydrous THF to cover the magnesium.

-

Add the initiator to activate the magnesium surface.[2]

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux or color change.[2]

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.[4]

-

The resulting Grignard reagent is a dark brown solution and should be used immediately in subsequent reactions.[3]

Quantitative Data for Grignard Reagent Synthesis

| Parameter | Value/Condition |

| Starting Material | 1-Chloro-4-methoxybutane (analogous)[3] |

| Reagent | Magnesium turnings[3] |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) and Toluene[3] |

| Initiator | Bromoethane[3] |

| Reaction Temperature | Initiation: 45-50°C; Addition: Reflux[3] |

| Reaction Time | 3-5 hours for addition, 1 hour at reflux post-addition[3] |

Logical Workflow for Grignard Reagent Formation and Subsequent Reaction

Caption: Workflow for the preparation of (4-methoxybutyl)magnesium bromide and its subsequent reaction with an electrophile.

Williamson Ether Synthesis

This compound is an ideal primary alkyl halide for the Williamson ether synthesis, which allows for the formation of unsymmetrical ethers via an Sₙ2 mechanism.[6][7] This reaction involves the displacement of the bromide ion by an alkoxide or phenoxide nucleophile.

Experimental Protocol: General Williamson Ether Synthesis

Adapted from a general protocol for primary alkyl halides.[6]

Materials:

-

This compound

-

Alcohol or Phenol

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure (using NaH):

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to form the alkoxide.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[6]

Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition for Alcohols | Condition for Phenols |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |

| Temperature | 0°C to Room Temperature | Reflux |

| Nucleophile | Alkoxide (formed in situ) | Phenoxide (formed in situ) |

Mechanism of Williamson Ether Synthesis

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Other Key Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

a) Reaction with Cyanide

The reaction with sodium or potassium cyanide in an ethanolic solution provides a method for carbon chain extension, yielding 5-methoxypentanenitrile.[8][9] It is crucial to use an ethanolic solvent to avoid the formation of alcohol byproducts.[8]

Experimental Protocol:

-

Heat a mixture of this compound and sodium cyanide (in ethanol) under reflux.[8]

-

The reaction progress can be monitored by the disappearance of the starting material using TLC.

-

Upon completion, the product can be isolated by distillation after removing the precipitated sodium bromide.

b) Reaction with Ammonia

The reaction with an excess of ammonia in ethanol under heat and pressure yields the corresponding primary amine, 4-methoxyaniline.[10][11] A large excess of ammonia is necessary to minimize the formation of secondary and tertiary amine byproducts.[12]

Experimental Protocol:

-

Heat this compound in a sealed vessel with an excess of an ethanolic solution of ammonia.

-

The initial product is the ammonium salt, which is deprotonated by the excess ammonia to give the primary amine.[10]

-

Workup involves removing the excess ammonia and ammonium bromide, followed by purification of the amine.

Summary of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Cyanide | NaCN or KCN in Ethanol | 5-methoxypentanenitrile |

| Ammonia | Excess NH₃ in Ethanol | 4-methoxybutylanine |

| Azide | Sodium Azide (NaN₃) | 1-Azido-4-methoxybutane |

| Thiolate | R-SNa | Alkyl (4-methoxybutyl) sulfide |

Elimination Reactions

While substitution is generally favored for primary alkyl halides, elimination can be induced by using a strong, sterically hindered base.[13] The reaction of this compound with a bulky base like potassium tert-butoxide (t-BuOK) is expected to proceed via an E2 mechanism to yield 4-methoxy-1-butene.[14]

E2 Elimination Mechanism

Caption: Concerted E2 elimination mechanism with a bulky base.

Potential Application in Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts alkylation of aromatic compounds like benzene.[15][16] However, a significant limitation of this reaction with primary alkyl halides is the potential for carbocation rearrangement to a more stable secondary carbocation via a hydride shift, which would lead to a mixture of products.[15]

Conclusion

This compound is a valuable synthetic intermediate due to its capacity to undergo a variety of chemical transformations. Its primary alkyl bromide functionality allows for efficient nucleophilic substitution and Grignard reagent formation, providing routes to a diverse range of more complex molecules. While elimination reactions can be induced with the appropriate choice of a bulky base, substitution reactions are generally more prevalent. The insights provided in this guide, including detailed protocols and mechanistic diagrams, are intended to facilitate the effective use of this compound in synthetic chemistry and drug development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. brainly.com [brainly.com]

- 11. savemyexams.com [savemyexams.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]

- 14. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. d.web.umkc.edu [d.web.umkc.edu]

The Versatile Building Block: An In-depth Technical Guide to the Applications of 1-Bromo-4-methoxybutane in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methoxybutane (CAS No: 4457-67-4) is a bifunctional reagent of significant interest in organic synthesis.[1][2] This colorless liquid, also known as 4-bromobutyl methyl ether, possesses both a reactive bromide and a stable methoxy ether functionality, making it a valuable building block for the introduction of the 4-methoxybutyl group into a wide array of molecular scaffolds. Its high reactivity and selectivity have established it as a key intermediate in the pharmaceutical and agrochemical industries for the synthesis of fine chemicals.[1] This technical guide provides a comprehensive overview of the principal applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁BrO | [2] |

| Molecular Weight | 167.04 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 165 °C (lit.) | |

| Density | 1.305 g/cm³ | |

| Refractive Index | 1.4510-1.4550 | |

| Solubility | Soluble in common organic solvents |

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around its ability to act as an electrophile in nucleophilic substitution reactions and as a precursor to a Grignard reagent.

Williamson Ether Synthesis: O-Alkylation

The Williamson ether synthesis is a classic and robust method for the formation of ethers. This compound serves as an excellent alkylating agent for alcohols and phenols, introducing the 4-methoxybutyl chain. This reaction typically proceeds via an SN2 mechanism and is favored with primary alkyl halides like this compound to minimize competing elimination reactions.[3][4][5]

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

This protocol describes a representative procedure for the O-alkylation of a phenol using this compound.

-

Reaction Setup: To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Reagent Addition: Add this compound (1.1 eq.) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80-90 | 4-6 | 85-95 |

| Benzyl alcohol | NaH | THF | Reflux | 2-4 | 90-98 |

Grignard Reagent Formation and Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methoxybutylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, most notably carbonyl compounds.[6][7][8][9]

Experimental Protocol: Reaction of 4-Methoxybutylmagnesium Bromide with an Ester

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an ester to form a tertiary alcohol.[6][8]

-

Grignard Formation:

-

Flame-dry all glassware and cool under an inert atmosphere (e.g., Argon).

-

To a flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine.

-

Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

-

Reaction with Ester:

-

Cool the freshly prepared Grignard solution to 0 °C.

-

Add a solution of the ester (e.g., methyl benzoate, 0.5 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting tertiary alcohol by column chromatography.

-

| Electrophile | Product Type | Typical Yield (%) |

| Aldehyde | Secondary Alcohol | 70-90 |

| Ketone | Tertiary Alcohol | 75-95 |

| Ester (2 eq. Grignard) | Tertiary Alcohol | 60-85 |

Synthesis of Heterocyclic Compounds

The 4-methoxybutyl chain of this compound can be a key component in the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules.

While direct synthesis from this compound and a primary amine might be challenging due to the potential for ether cleavage under certain conditions, a common strategy involves the alkylation of a primary amine with a related bifunctional reagent like 1,4-dibromobutane to form the pyrrolidine ring. This provides a strong indication of the potential utility of this compound in similar transformations, where the methoxy group can be a desirable feature in the final product.

Experimental Protocol: Synthesis of N-Aryl Pyrrolidine (Representative)

This protocol is based on the well-established reaction with 1,4-dibromobutane and serves as a template for reactions with this compound.

-

Reaction Setup: In a round-bottom flask, combine the primary arylamine (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Reaction Conditions: Heat the mixture to reflux and monitor by TLC.

-

Work-up and Purification: After cooling, filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to yield the N-(4-methoxybutyl)arylamine, which can then undergo intramolecular cyclization under appropriate conditions to form the pyrrolidine.

| Amine | Base | Solvent | Temperature (°C) | Yield (%) (with 1,4-dibromobutane) |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 80-90 |

| Benzylamine | K₂CO₃ | DMF | 100 | 85-95 |

This compound is an effective reagent for the N-alkylation of various nitrogen-containing heterocycles, such as imidazole and pyrazole. This reaction introduces the 4-methoxybutyl side chain, which can be crucial for modulating the biological activity of the resulting compounds. The reaction typically requires a base to deprotonate the N-H of the heterocycle.[10][11]

Experimental Protocol: N-Alkylation of Imidazole

-

Reaction Setup: To a solution of imidazole (1.0 eq.) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C.

-

Reagent Addition: After stirring for 30 minutes, add this compound (1.1 eq.) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by chromatography.

| Heterocycle | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Imidazole | NaH | DMF | RT | 85-95 |

| Pyrazole | K₂CO₃ | Acetonitrile | Reflux | 80-90 |

While direct synthesis of thiophenes using this compound as a primary building block is less common, the 4-methoxybutyl group can be introduced onto a pre-formed thiophene ring via its Grignard reagent or through coupling reactions. Alternatively, precursors containing the 4-methoxybutyl moiety can be utilized in classical thiophene syntheses like the Paal-Knorr or Gewald reactions.

Potential in Cycloaddition Reactions

While direct participation of this compound in cycloaddition reactions is not its primary application, derivatives of this compound can be valuable precursors for such transformations. For instance, the 4-methoxybutyl group can be incorporated into dienes or dienophiles, which can then participate in [4+2] cycloaddition reactions (Diels-Alder reaction) to construct complex cyclic systems. The methoxy group can influence the electronic properties and reactivity of the π-system.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide range of transformations, including the formation of ethers, carbon-carbon bonds via its Grignard reagent, and the synthesis of various heterocyclic compounds. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic application of this important building block in the development of novel molecules for the pharmaceutical, agrochemical, and fine chemical industries. Further exploration of its utility in more complex synthetic strategies is warranted and holds significant promise.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H11BrO | CID 521168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. francis-press.com [francis-press.com]

- 5. francis-press.com [francis-press.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromo-4-methoxybutane: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-bromo-4-methoxybutane (CAS No. 4457-67-4), a versatile reagent commonly used in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Adherence to strict safety protocols is paramount when working with this compound to mitigate potential risks.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[2][3] It is classified as a haloalkane and is known for its high reactivity in nucleophilic substitution and alkylation reactions.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | [3][4][5] |

| Molecular Weight | 167.04 g/mol | [4][5][6] |

| CAS Number | 4457-67-4 | [4][5][6] |

| Boiling Point | 165 °C (lit.) | [7][8] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Flash Point | 59.6 ± 29.2 °C | [7] |

| Refractive Index | 1.444 | [7] |

| Vapor Pressure | 3.3 ± 0.3 mmHg at 25°C (Predicted) | [1] |

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

| Hazard Class | GHS Classification |

| Flammability | Flammable liquid and vapor (Category 3)[6][9] |

| Acute Toxicity | Harmful if swallowed (Category 4)[6] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[6][9] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[6][9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[6][9] |

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[6]

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet (SDS). Key precautions include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][10]

-

P261: Avoid breathing vapors, dust, fume, gas.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P235: Store in a well-ventilated place. Keep cool.[8][10][11]

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Take precautionary measures against static discharge.[10][11]

-

Handle empty containers with care as residual vapors may be flammable.

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[10][11]

-

Keep in a fireproof place.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for a nucleophilic substitution reaction using this compound.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide)

-

Anhydrous solvent (e.g., DMSO, DMF, acetone)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.

-

Dissolve the nucleophile (e.g., 1.5 equivalents of sodium azide) in the chosen anhydrous solvent under an inert atmosphere.[3]

-

Slowly add this compound (1.0 equivalent) to the solution via a dropping funnel at room temperature.[3]

-

Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (e.g., 12-16 hours).[3]

-

Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[3][12]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[3]

-

Wash the combined organic layers with water and then with brine.[3]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by a suitable method, such as distillation or column chromatography.

Quenching Protocol for Reactions with Alkyl Bromides

Unreacted alkyl bromides should be quenched before disposal.

Materials:

-

Reaction mixture containing unreacted this compound

-

10% (w/v) aqueous solution of sodium thiosulfate or a saturated aqueous solution of ammonium chloride[1]

-

Ice bath

Procedure:

-

Cool the reaction vessel in an ice-water bath to 0-5 °C to control any potential exotherm.[1]

-

Slowly and with vigorous stirring, add the quenching solution (e.g., 10% sodium thiosulfate) dropwise to the reaction mixture.[1]

-

Maintain the temperature of the reaction mixture below 20 °C during the quenching process.

-

Continue stirring for at least 30 minutes after the addition is complete to ensure all the reactive species are neutralized.

-

Proceed with the work-up procedure as described in the experimental protocol.

Spill Decontamination Protocol

In case of a spill, immediate and appropriate action is crucial.

Materials:

-

Spill kit containing absorbent material (e.g., vermiculite, sand)

-

Appropriate Personal Protective Equipment (PPE)

-

Sealable waste container

Procedure:

-

Evacuate all non-essential personnel from the spill area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE (see section 5), contain the spill using an absorbent material.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

-

Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk.

| PPE Category | Recommendation |

| Eye Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of a large splash or a highly exothermic reaction.[10] |

| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber.[10] Regularly inspect gloves for any signs of degradation and replace them immediately if compromised. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[10] For larger quantities or higher-risk operations, consider a chemical-resistant apron or coveralls. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a respirator with an organic vapor cartridge is required.[10] A full-face respirator provides both eye and respiratory protection.[13] |

Visualizations

Laboratory Workflow for Handling this compound

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

PPE Selection Flowchart

Caption: A decision-making flowchart for selecting appropriate Personal Protective Equipment (PPE).

Chemical Incompatibility Diagram

Caption: A diagram illustrating key chemical incompatibilities of this compound.

First Aid Measures

In the event of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before working with this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. hazmatschool.com [hazmatschool.com]

- 5. nouryon.com [nouryon.com]

- 6. epa.gov [epa.gov]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. sarponggroup.com [sarponggroup.com]

- 9. 4457-67-4|this compound|BLD Pharm [bldpharm.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. CAS 4457-67-4: this compound | CymitQuimica [cymitquimica.com]

- 12. orgsyn.org [orgsyn.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (4-methoxybutyl)magnesium Bromide

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of (4-methoxybutyl)magnesium bromide, a Grignard reagent. Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds in organic synthesis.[1][2] This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful formation of the target organometallic compound from 1-bromo-4-methoxybutane and magnesium metal. The process emphasizes the critical requirement for anhydrous conditions and an inert atmosphere to prevent the rapid decomposition of the reagent.[3][4] This guide is intended for researchers and professionals in chemical synthesis and drug development.

Reaction Scheme

The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[5] The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), which stabilizes the resulting organomagnesium compound.[1][6]

CH₃O(CH₂)₄Br + Mg → CH₃O(CH₂)₄MgBr (in anhydrous THF)

Materials and Reagents

All reagents should be of high purity and solvents must be anhydrous.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Typical Moles (mmol) | Molar Equivalents | Typical Quantity |

| Magnesium Turnings | Mg | 24.31 | 60.0 | 1.2 | 1.46 g |

| This compound | C₅H₁₁BrO | 167.04 | 50.0 | 1.0 | 8.35 g (6.0 mL) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~100 mL |

| Iodine (Initiator) | I₂ | 253.81 | - | Catalytic | 1-2 small crystals |

| Nitrogen or Argon Gas | N₂ or Ar | - | - | - | For inert atmosphere |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Schlenk line or manifold for inert gas

-

Drying tubes (filled with CaCl₂ or Drierite)

-

Syringes and needles

-

Glassware (graduated cylinders, beakers)

Experimental Protocol

The strict exclusion of water and atmospheric oxygen is critical for the success of this synthesis, as Grignard reagents react rapidly with protic sources.[4][7]

4.1. Apparatus Setup and Preparation

-

Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Seal the third neck with a septum.

-

Thoroughly flame-dry all glassware under a vacuum or a strong flow of inert gas (Nitrogen or Argon) to eliminate any adsorbed moisture.[8]

-

Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

4.2. Grignard Reagent Formation

-

Magnesium Activation : Remove the septum cap and quickly add the magnesium turnings (1.2 eq.) to the cooled flask.[8] Add one or two small crystals of iodine to activate the magnesium surface.[9] Reseal the flask and gently warm with a heat gun under the inert atmosphere until purple iodine vapors are observed, then allow it to cool.[8][9]

-

Solvent and Reagent Preparation : Add approximately 30 mL of anhydrous THF to the flask via syringe to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in 70 mL of anhydrous THF.

-

Initiation : Add a small portion (~5-10 mL) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may need gentle warming with a water bath to initiate.[4] Successful initiation is marked by the disappearance of the iodine color, the formation of a cloudy, grayish solution, and potentially a gentle reflux of the solvent.[8][9]

-

Addition : Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[9] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

-